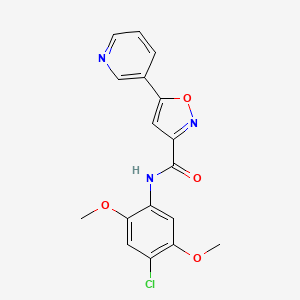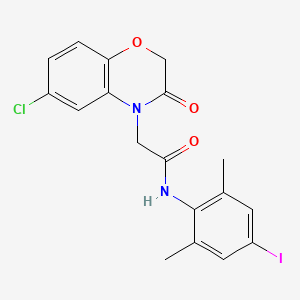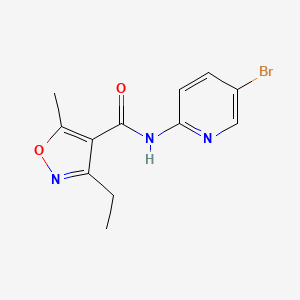![molecular formula C15H13ClN2O2S B4619323 1-(2-chlorophenyl)-N-[4-(cyanomethyl)phenyl]methanesulfonamide](/img/structure/B4619323.png)
1-(2-chlorophenyl)-N-[4-(cyanomethyl)phenyl]methanesulfonamide
Übersicht
Beschreibung
Sulfonamide derivatives, including methanesulfonamides with various substitutions, have been widely studied for their diverse chemical properties and potential applications in organic synthesis and material science. The structural modifications on the phenyl ring or the inclusion of different functional groups significantly influence the chemical and physical properties of these compounds.
Synthesis Analysis
The synthesis of sulfonamide derivatives can involve palladium-catalyzed reactions, Friedel–Crafts-type alkylations, or Sonogashira cross-coupling reactions, among other methods. For instance, Sakamoto et al. (1988) demonstrated a one-step synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides using terminal acetylenes in the presence of palladium catalysts (Sakamoto et al., 1988).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives has been explored through spectroscopic methods and X-ray crystallography, revealing diverse conformations and bonding patterns. Studies like those by Gowda et al. (2007) on different dichlorophenylmethanesulfonamides provide insights into the conformation of N—H bonds and the packing of molecules through hydrogen bonding (Gowda, Foro, & Fuess, 2007).
Chemical Reactions and Properties
The reactivity of sulfonamide compounds can be influenced by their structural features, such as the presence of electron-withdrawing or electron-donating groups. Reactions include alkylation, acylation, and the formation of complexes with various bases, indicating the versatility of these compounds in chemical synthesis.
Physical Properties Analysis
The physical properties of sulfonamide derivatives, including solubility, melting points, and crystalline structure, are closely related to their molecular structure. The presence of sulfonyl groups and other substituents affects these properties significantly, as observed in compounds studied by Binkowska et al. (2001) and others (Binkowska et al., 2001).
Wissenschaftliche Forschungsanwendungen
Chiral Intermediates and Catalysis
- The stereoselective microbial reduction of a related compound, N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide, was explored for its potential as a chiral intermediate in the synthesis of beta-receptor antagonists like d-sotalol. This research highlights the utility of microbial cultures, particularly strains from the genera Rhodococcus, Nocardia, and Hansenula, in achieving high optical purities and yields for such reductions (Patel et al., 1993).
Organic Synthesis and Derivatives
- A new synthetic approach was investigated for phenylmethanesulfonamide derivatives, utilizing the high electrophilic reactivity of phenyl-N-(2,2,2-trichloroethylidene) methanesulfonamide. This approach demonstrated the compound's potential in alkylation reactions with various aromatic and heteroaromatic compounds (Aizina et al., 2012).
Analytical Chemistry Applications
- The reaction of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals, utilizing methanesulfonic acid, led to the development of a colorimetric assay for lipid peroxidation. This assay allows for the specific measurement of malondialdehyde and 4-hydroxyalkenals, important markers in oxidative stress studies (Gerard-Monnier et al., 1998).
Environmental and Green Chemistry
- Methanesulfonic acid was explored as a catalyst for the production of linear alkylbenzenes, an environmentally friendly alkylation route. This study highlights the potential of methanesulfonic acid in industrial applications for its efficiency and biodegradability (Luong et al., 2004).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-N-[4-(cyanomethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c16-15-4-2-1-3-13(15)11-21(19,20)18-14-7-5-12(6-8-14)9-10-17/h1-8,18H,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZRNUGNZXZXMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NC2=CC=C(C=C2)CC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-bromo-4-{[5-oxo-2-(propylthio)-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4619246.png)
![2-{5-[(2,4-dichlorophenoxy)methyl]-2-furyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4619251.png)


![2-[(4-chlorophenyl)imino]-3-methyl-5-(2-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B4619287.png)
![1-[4-(2,4-dimethylphenoxy)butyl]piperidine](/img/structure/B4619299.png)
![ethyl 4-(3-phenylpropyl)-1-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-4-piperidinecarboxylate](/img/structure/B4619301.png)
![N-(2-methoxyethyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B4619309.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4619317.png)

![5-chloro-2-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4619331.png)
![N-allyl-2-{[4-(4-morpholinylmethyl)benzoyl]amino}benzamide](/img/structure/B4619339.png)
![N-allyl-2-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4619352.png)
![3-[(3-methoxybenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4619354.png)